molecular formula C22H26O12 B12293951 4-Hydroxy-3-methoxyphenyl O-beta-D-(6'-O-syringate)glucopyraside

4-Hydroxy-3-methoxyphenyl O-beta-D-(6'-O-syringate)glucopyraside

Cat. No.: B12293951
M. Wt: 482.4 g/mol
InChI Key: IXDFDPOPSXBXHH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside is a phenolic glycoside compound isolated from the bark of Juglans mandshurica MAXIM. var. sieboldiana MAKINO This compound is known for its unique structure, which includes a glucopyranoside moiety linked to a syringate group

Preparation Methods

The preparation of 4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside involves the extraction and isolation from natural sources such as the bark of Juglans mandshurica . The process typically includes the following steps:

    Extraction: The bark is first dried and powdered.

    Isolation: The extracts are then subjected to chromatographic techniques to isolate the desired compound.

Chemical Reactions Analysis

4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups are believed to play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the compound may inhibit inflammatory pathways by modulating the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside can be compared with other similar phenolic glycosides, such as:

Properties

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate

InChI

InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3

InChI Key

IXDFDPOPSXBXHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O

Origin of Product

United States

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